molecular formula C8H16ClNO3 B2563065 Ethyl 2-(morpholin-3-yl)acetate hydrochloride CAS No. 761460-01-9

Ethyl 2-(morpholin-3-yl)acetate hydrochloride

Cat. No.: B2563065
CAS No.: 761460-01-9
M. Wt: 209.67
InChI Key: USLTXATUKZUDJE-UHFFFAOYSA-N
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Description

Ethyl 2-(morpholin-3-yl)acetate hydrochloride (CAS No. 761460-01-9) is a morpholine derivative with the molecular formula C₈H₁₆ClNO₃ and a molecular weight of 209.67 g/mol. It is commonly used as an intermediate in organic synthesis, particularly in the development of antifungal agents and modulators of biological targets . Key properties include:

  • Storage: Requires an inert atmosphere at room temperature.
  • Hazards: Classified with hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
  • Applications: Serves as a precursor in medicinal chemistry, exemplified by its role in synthesizing morpholine-based fungicidal compounds .

Properties

IUPAC Name

ethyl 2-morpholin-3-ylacetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c1-2-12-8(10)5-7-6-11-4-3-9-7;/h7,9H,2-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USLTXATUKZUDJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1COCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(morpholin-3-yl)acetate hydrochloride typically involves the reaction of ethyl bromoacetate with morpholine under basic conditions, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction can be summarized as follows:

    Step 1: Ethyl bromoacetate reacts with morpholine in the presence of a base such as sodium hydroxide or potassium carbonate to form ethyl 2-(morpholin-3-yl)acetate.

    Step 2: The resulting ethyl 2-(morpholin-3-yl)acetate is then treated with hydrochloric acid to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can ensure consistent product quality and scalability.

Chemical Reactions Analysis

Hydrolysis Reactions

Ethyl 2-(morpholin-3-yl)acetate hydrochloride undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. For example, treatment with 3M hydrochloric acid under reflux conditions yields morpholin-4-ylacetic acid hydrochloride, as demonstrated in similar morpholine derivatives . This reaction involves cleavage of the ester bond, releasing ethanol and forming the acid hydrochloride salt.

Key Reaction Conditions :

ReagentSolventTemperatureTimeProduct
HCl (3M)WaterReflux2 hoursMorpholin-4-ylacetic acid hydrochloride

A similar hydrolysis can occur with sodium hydroxide in ethanol/water mixtures, followed by acidification to isolate the carboxylic acid .

Coupling Reactions

The compound participates in carbodiimide-mediated coupling reactions , commonly used in peptide synthesis or amide bond formation. For instance, in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole (HOBt) , the ester can react with amines to form amides. This mechanism is analogous to reactions described for morpholin-4-ylacetic acid hydrochloride, where coupling agents facilitate amide bond formation in organic synthesis .

Typical Protocol :

  • Mix this compound (e.g., 2.00 mmol) with an amine (e.g., substituted aniline, 2.00 mmol) in ethanol.

  • Add EDCI (1.0–2.0 equiv) and HOBt (1.0–2.0 equiv) under stirring.

  • Reflux for 10–11 hours, followed by filtration to isolate the amide product .

Esterification and Amidation

While direct esterification of this compound is less common, its synthesis typically involves reacting morpholine derivatives with ethyl chloroacetate in basic conditions. Reverse reactions, such as acid-catalyzed ester formation , may also be feasible.

For amidation, the compound’s ester group can be converted to an amide via nucleophilic substitution with amines, facilitated by coupling agents like EDCI. This aligns with reactions observed in morpholine-acetic acid derivatives .

Enolate Formation and Alkylation

In the presence of strong bases (e.g., 1,8-bis(dimethylamino)naphthalene (BDMAN) ), this compound can form enolates, enabling alkylation or other nucleophilic additions. Such reactions are critical in synthesizing substituted morpholine derivatives with enhanced biological activity .

Mechanism :

  • Base deprotonates the ester to form an enolate.

  • Alkylating agents (e.g., alkyl halides) react with the enolate to form substituted derivatives .

Decarboxylative Reactions

Morpholine derivatives like this compound can undergo decarboxylative alkylations under radical conditions. For example, hydrolysis of the ester to a carboxylic acid, followed by decarboxylation using visible light and radical initiators (e.g., Fukuzumi catalyst ), yields ketones or alkanes .

Key Steps :

  • Hydrolysis of ester to carboxylic acid (e.g., using NaOH).

  • Decarboxylation under radical conditions to form ketones .

Comparison of Structural Analogues

This compound differs from related compounds in reactivity due to its specific substitution pattern.

CompoundKey FeaturesReactivity
Ethyl chloroacetateSimple esterPrimarily acts as an acylating agent
MorpholineBasic amineUsed as a solvent or nucleophile
Ethyl morpholinoacetateMorpholine ring + ethyl esterEngages in enzyme interactions, oxidation/reduction

Analytical Data

Physical and spectral data for this compound include:

  • Molecular Formula : C₈H₁₆ClNO₃ .

  • NMR (DMSO-d₆) : δ 3.3 (s, 4H), 3.9 (s, 4H), 4.2 (s, 2H) .

  • Melting Point : Not explicitly reported, but similar compounds range from 127–165°C .

Scientific Research Applications

Pharmaceutical Development

Ethyl 2-(morpholin-3-yl)acetate hydrochloride serves as a precursor in the synthesis of several pharmaceutical agents. Its structural properties make it particularly valuable for developing drugs targeting neurological disorders. Research indicates that derivatives of this compound exhibit analgesic and anti-inflammatory properties, which are crucial in pain management therapies.

Key Findings:

  • Analgesic Properties: Studies have shown that morpholine derivatives can effectively reduce pain in animal models, indicating potential for human applications .
  • Neuroprotective Effects: Compounds derived from this compound have demonstrated neuroprotective effects, which may be beneficial in treating neurodegenerative diseases .

Chemical Synthesis

This compound is widely utilized as an intermediate in organic synthesis. Researchers employ it to create complex molecules with specific functional groups, facilitating the development of new chemical entities.

Synthesis Routes:

  • Nucleophilic Substitution: The reaction of morpholine with various acylating agents allows for the formation of diverse derivatives.
  • Reactivity: this compound can undergo oxidation and reduction reactions to yield carboxylic acids or alcohols, respectively.

Biochemical Research

In biochemical studies, this compound is employed to investigate enzyme inhibition and receptor binding interactions. Its ability to modulate biological pathways makes it a valuable tool in drug discovery.

Case Studies:

  • Enzyme Inhibition: Research has identified this compound's role in inhibiting specific enzymes involved in metabolic pathways, suggesting its potential for treating metabolic disorders .
  • Receptor Activity Modulation: The compound has shown promise in modulating receptor activity, which could lead to therapeutic applications in various diseases .

Agricultural Chemistry

The compound also finds applications in agricultural chemistry, particularly in the formulation of agrochemicals and pesticides. Its effectiveness in enhancing crop protection strategies has been noted.

Applications:

  • Pesticide Development: this compound is used to formulate pesticides that target specific pests while minimizing harm to beneficial organisms .

Material Science

In material science, this compound contributes to the production of specialty polymers and coatings. Its unique properties enhance durability and performance across various industrial applications.

Industrial Applications:

  • Polymer Production: The incorporation of this compound into polymer matrices improves mechanical strength and resistance to environmental degradation .

Data Tables

Application AreaSpecific UsesKey Findings
Pharmaceutical DevelopmentDrug synthesis for neurological disordersAnalgesic and neuroprotective properties
Chemical SynthesisIntermediate for complex organic moleculesNucleophilic substitution routes available
Biochemical ResearchEnzyme inhibition studiesPotential treatments for metabolic disorders
Agricultural ChemistryPesticide formulationEnhanced crop protection strategies
Material ScienceSpecialty polymers and coatingsImproved durability and performance

Mechanism of Action

The mechanism of action of ethyl 2-(morpholin-3-yl)acetate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or chemical effects.

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

Ethyl 2-(morpholin-3-yl)acetate hydrochloride belongs to a family of morpholine derivatives. Below is a comparative analysis of its structural analogs, focusing on ester modifications, substituent variations, and stereochemical differences (Table 1).

Table 1: Key Structural Analogs and Properties

Compound Name CAS No. Molecular Formula Similarity Score Structural Differences Key Properties/Applications
(S)-Mthis compound 1799443-47-2 C₇H₁₄ClNO₃ 0.98 Methyl ester (vs. ethyl); (S)-stereochemistry Improved stereospecificity in drug design
Ethyl morpholine-2-carboxylate 135072-32-1 C₇H₁₃NO₃ 0.95 Acetate group at morpholine 2-position (vs. 3-position) Altered spatial arrangement impacts receptor binding
Ethyl 2-(4-ethylmorpholin-3-yl)acetate N/A C₁₀H₁₉NO₃ N/A Ethyl substituent at morpholine 4-position Enhanced metabolic stability (t₁/₂ > 32 min in plasma)
Ethyl 2-[(morpholin-3-yl)formamido]acetate 81684-84-6 C₉H₁₅N₂O₄ 0.68 Formamido group addition Increased hydrogen-bonding potential
Ethyl 2-(azetidin-3-yl)-2-fluoroacetate hydrochloride 1780567-99-8 C₇H₁₃ClFNO₂ N/A Azetidine ring (4-membered) replaces morpholine; fluorine substitution Improved conformational rigidity and electronic properties

Functional and Pharmacological Comparisons

Ester Group Modifications
  • Ethyl vs. Methyl Esters : Ethyl esters (e.g., target compound) generally exhibit higher lipophilicity than methyl analogs (e.g., (S)-Mthis compound), influencing membrane permeability and bioavailability .
  • Steric Effects : The ethyl group in Ethyl 2-(4-ethylmorpholin-3-yl)acetate introduces steric hindrance, reducing enzymatic degradation and improving plasma stability (t₁/₂ increased from 22 min to >32 min) .
Substituent Position and Ring Modifications
  • Morpholine 2- vs.
  • Azetidine Replacement : Replacing morpholine with azetidine (as in Ethyl 2-(azetidin-3-yl)-2-fluoroacetate hydrochloride) introduces a smaller, more rigid ring, which may enhance binding affinity in constrained active sites .

Biological Activity

Ethyl 2-(morpholin-3-yl)acetate hydrochloride is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and research findings.

This compound is synthesized through a two-step process involving the reaction of ethyl bromoacetate with morpholine, followed by treatment with hydrochloric acid to yield the hydrochloride salt. The reaction can be summarized as follows:

  • Formation of Ethyl 2-(morpholin-3-yl)acetate :
    Ethyl bromoacetate+MorpholineBaseEthyl 2 morpholin 3 yl acetate\text{Ethyl bromoacetate}+\text{Morpholine}\xrightarrow{\text{Base}}\text{Ethyl 2 morpholin 3 yl acetate}
  • Formation of Hydrochloride Salt :
    Ethyl 2 morpholin 3 yl acetate+HClEthyl 2 morpholin 3 yl acetate hydrochloride\text{Ethyl 2 morpholin 3 yl acetate}+\text{HCl}\rightarrow \text{Ethyl 2 morpholin 3 yl acetate hydrochloride}

This compound is characterized by its unique structural configuration, which influences its reactivity and biological activity.

This compound exhibits its biological activity primarily through interactions with specific molecular targets. It can act as a ligand for various enzymes and receptors, modulating their activity and influencing biochemical pathways. This interaction has implications in several therapeutic areas, particularly in enzyme inhibition and metabolic regulation.

Pharmacological Applications

The compound has shown potential in various pharmacological applications:

  • Enzyme Interactions : It is utilized in studies focused on enzyme interactions, particularly in metabolic pathways, indicating its role in biochemical research .
  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may possess cytotoxic properties against cancer cell lines such as K562 (chronic myeloid leukemia) and HeLa (cervical cancer) cells .
  • Antimicrobial Properties : The compound's structure allows it to be evaluated for antimicrobial activity, although specific data on this aspect is still limited.

Cytotoxicity Studies

A study evaluating the cytotoxic effects of various morpholine derivatives, including this compound, demonstrated significant activity against K562 and HeLa cells. The IC50 values (the concentration required to inhibit cell growth by 50%) varied among derivatives, indicating that structural modifications can enhance or diminish biological activity .

CompoundCell LineIC50 (µM)
Ethyl 2-(morpholin-3-yl)acetateK5620.66
Ethyl 2-(morpholin-3-yl)acetateHeLaVaries

Enzyme Inhibition Studies

Research has indicated that this compound can inhibit specific enzymes involved in metabolic pathways. For example, studies focusing on its interaction with Pol I and Pol II enzymes revealed varying degrees of inhibition, suggesting potential therapeutic applications in diseases where these enzymes are dysregulated .

Q & A

Q. What are the optimized synthetic routes for Ethyl 2-(morpholin-3-yl)acetate hydrochloride?

The synthesis typically involves reductive amination and alkylation steps. For example:

  • Step 1 : Ethyl 2-(morpholin-3-yl)acetate is synthesized via alkylation of morpholine derivatives using bromoethyl acetate under basic conditions (e.g., LHMDS in THF at -70°C) .
  • Step 2 : Hydrolysis of the ethyl ester group (using LiOH in dioxane/water) yields the carboxylic acid intermediate, which is subsequently converted to the hydrochloride salt .
  • Key reagents : Bromoethyl acetate, LHMDS (lithium hexamethyldisilazide), and LiOH for hydrolysis. Reaction temperatures (-70°C to reflux) and solvent choices (THF, dioxane) are critical for yield optimization .

Q. Which analytical methods are essential for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : To confirm regiochemistry of the morpholine ring and substitution patterns .
  • Mass Spectrometry (MS) : For molecular weight validation and detection of isotopic patterns .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity and quantify synthetic byproducts (e.g., unreacted intermediates or degradation products) .
  • X-ray crystallography (if crystalline): For absolute configuration determination, though this is less common for hydrochloride salts due to hygroscopicity .

Advanced Research Questions

Q. How can researchers improve the plasma stability of derivatives based on this compound?

Plasma instability often arises from ester hydrolysis or morpholine ring oxidation. Strategies include:

  • Structural modifications : Replacing the ethyl ester with tert-butyl esters (e.g., BrCH₂COOtBu) or introducing electron-withdrawing groups on the morpholine ring to reduce metabolic susceptibility .
  • Prodrug approaches : Masking labile functional groups with enzymatically cleavable moieties (e.g., acetylated or PEGylated derivatives) .
  • In vitro stability assays : Incubate compounds in mouse/human plasma (37°C) and monitor degradation via HPLC to calculate half-life (t₁/₂) .

Q. What in vitro and in vivo models are appropriate for evaluating the antifungal efficacy of analogs?

  • In vitro :
    • Minimum Inhibitory Concentration (MIC) : Test against Candida albicans and Aspergillus fumigatus using broth microdilution assays .
    • Minimum Fungicidal Concentration (MFC) : Determine fungicidal activity by subculturing MIC assay samples onto agar plates .
  • In vivo :
    • Mouse candidiasis models : Administer compounds intravenously or orally, then quantify fungal burden in kidneys via colony-forming unit (CFU) counts .
    • Pharmacokinetic profiling : Measure plasma exposure (AUC, Cₘₐₓ) and tissue distribution to correlate efficacy with bioavailability .

Q. What strategies mitigate metabolic instability during lead optimization?

  • Ring saturation : Replace the morpholine oxygen with a sulfur atom (thiomorpholine) to reduce oxidative metabolism .
  • Steric shielding : Introduce bulky substituents (e.g., cyclopropyl or trifluoroethyl groups) near labile sites to hinder enzymatic access .
  • Isotope labeling : Use deuterium at metabolic hot spots (e.g., α-positions) to slow CYP450-mediated degradation .

Q. How to analyze and quantify synthetic byproducts or degradation products?

  • Forced degradation studies : Expose the compound to stress conditions (acid/base, heat, light) and analyze degradation pathways via LC-MS .
  • Impurity profiling : Use reference standards (e.g., USP/EP guidelines) to identify and quantify common byproducts like unreacted intermediates or hydrolyzed esters .
  • Stability-indicating methods : Validate HPLC methods to resolve peaks for the parent compound and degradation products under ICH guidelines .

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